

Application Notes and Protocols: Bis(phenoxyethoxy)methane in Medicinal Chemistry

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Compound of Interest

Compound Name: *Bis(phenoxyethoxy)methane*

Cat. No.: *B081023*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes are based on currently available chemical data and general principles of medicinal chemistry. While **Bis(phenoxyethoxy)methane** (CAS No. 13879-32-8) has been identified as a compound with potential for medicinal chemistry applications, extensive research, quantitative biological data, and specific therapeutic evaluations are limited in publicly accessible literature. The protocols provided are general and may require further optimization.

Introduction

Bis(phenoxyethoxy)methane is a symmetrical ether with the molecular formula $C_{17}H_{20}O_4$.^[1]^[2] Its structure, featuring two phenoxy groups linked by a flexible diether methane spacer, suggests potential for interaction with biological targets through hydrophobic and hydrogen-bonding interactions.^[3] While primarily used in materials science as a component in polymer formulations, its phenolic substructures hint at possible applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.^[3] Preliminary suggestions indicate it may be investigated for anti-inflammatory or antioxidant properties, which are common for compounds containing phenolic structures.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Bis(phenoxyethoxy)methane** is essential for its handling and application in a research setting.

Property	Value	Source(s)
CAS Number	13879-32-8	[1][4]
Molecular Formula	C ₁₇ H ₂₀ O ₄	[1][2]
Molecular Weight	288.34 g/mol	[1][2]
IUPAC Name	2-(2-phenoxyethoxymethoxy)ethoxy benzene	[1]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	195-196 °C at 0.6 Torr	[4]
Melting Point	18 °C	[4]
Density	1.106 ± 0.06 g/cm ³ (Predicted)	[4]
XLogP3	3.6	[1]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	4	[4]

Potential Medicinal Chemistry Applications

While specific biological activity data is not widely published, the structure of **Bis(phenoxyethoxy)methane** provides a basis for several potential research avenues:

- **Anti-inflammatory Agent Development:** The presence of phenoxy groups suggests the possibility of antioxidant activity, which can be linked to anti-inflammatory effects. The molecule could serve as a starting point for designing novel inhibitors of inflammatory pathways.
- **Scaffold for Drug Design:** The flexible diether methane linker can be modified to orient the two terminal phenoxy rings in specific conformations to fit the binding pockets of various

enzymes or receptors. The phenyl rings themselves are amenable to substitution to explore structure-activity relationships (SAR).

- Intermediate for Synthesis: It can be used as a building block in the synthesis of more complex molecules with potential therapeutic value.^[3]

Experimental Protocols

The following are generalized protocols for the synthesis and preliminary evaluation of **Bis(phenoxyethoxy)methane**.

Protocol: Synthesis of Bis(phenoxyethoxy)methane

This protocol is based on the general principle of condensation reactions between an alcohol and a formaldehyde equivalent.^[3]^[4]

Materials:

- 2-Phenoxyethanol
- Paraformaldehyde or 1,1-dibromomethane^[4]
- Anhydrous Toluene or other suitable solvent
- Acid catalyst (e.g., p-Toluenesulfonic acid) or Base (e.g., Sodium Hydride for Williamson ether synthesis approach)
- Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator
- Silica gel for column chromatography

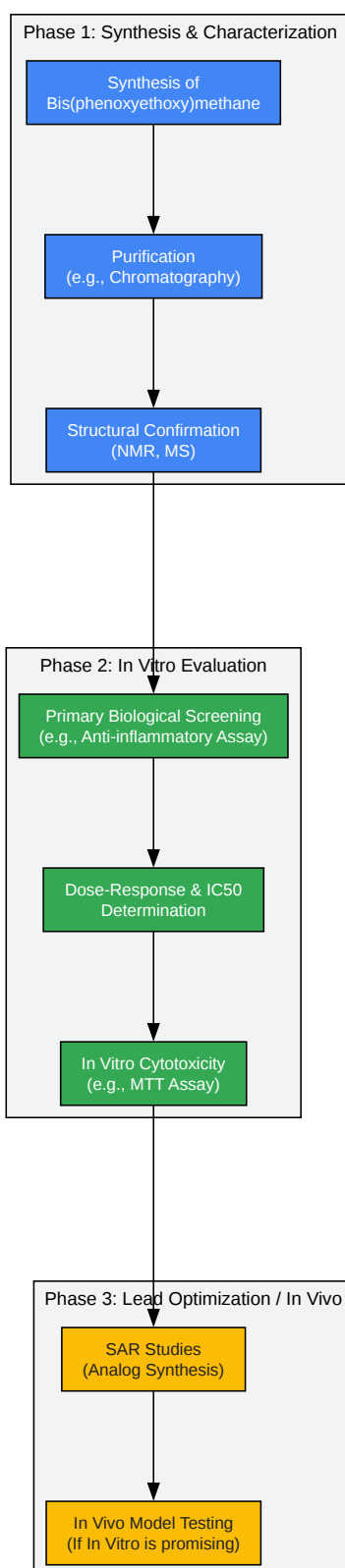
Procedure (Acid-Catalyzed Condensation):

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-phenoxyethanol (2.0 equivalents).
- Add paraformaldehyde (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid.
- Add anhydrous toluene to the flask to facilitate azeotropic removal of water.
- Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain pure **Bis(phenoxyethoxy)methane**.

Note: Characterization of the final product should be performed using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Research Workflow

The following diagrams illustrate a typical workflow for investigating a novel compound like **Bis(phenoxyethoxy)methane** in a medicinal chemistry context.



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Caption: Workflow for Medicinal Chemistry Investigation.

Conclusion

Bis(phenoxyethoxy)methane represents a chemical entity with a structural framework that suggests potential for medicinal chemistry applications. However, it remains an under-investigated compound in this field. The provided notes and protocols offer a foundational guide for researchers interested in exploring its synthesis and potential biological activities. Further empirical studies are necessary to establish any therapeutic relevance, define mechanisms of action, and generate the quantitative data required for drug development pipelines.

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References

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